molecular formula C17H21NO B4465645 N-(tert-butyl)-3-(1-naphthyl)propanamide

N-(tert-butyl)-3-(1-naphthyl)propanamide

Cat. No.: B4465645
M. Wt: 255.35 g/mol
InChI Key: CRZMQVIDQAWYAZ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(1-naphthyl)propanamide is a tertiary amide featuring a tert-butyl group attached to the nitrogen atom and a 1-naphthyl moiety at the terminal end of a three-carbon chain. Its synthesis typically involves coupling tert-butylamine derivatives with naphthyl-substituted carboxylic acids or activated esters under standard amidation conditions. While specific data on this compound’s biological activity are sparse in the provided evidence, its structural analogs (e.g., sulfonamide and pyrazole derivatives) demonstrate roles as carbonic anhydrase inhibitors and mycobacterial targets .

Properties

IUPAC Name

N-tert-butyl-3-naphthalen-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-17(2,3)18-16(19)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,11-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZMQVIDQAWYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl group and aromatic substituents (e.g., naphthyl, phenyl, or heterocyclic moieties) are critical for modulating solubility, stability, and target interactions. Below is a comparative analysis of key analogs:

Table 1: Comparison of N-(tert-butyl)-3-(1-naphthyl)propanamide with Similar Compounds
Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Key Findings/Activity References
This compound 1-Naphthyl, tert-butyl ~275.36 (estimated) N/A Structural rigidity; inferred bioactivity from analogs
Compound 30a (carbonic anhydrase inhibitor) 4-Hydroxyphenyl, sulfamoyl N/A 64 Inhibits carbonic anhydrase IX/XII
Compound 7 (mycobacterial target) 4-Bromo/4-chlorophenyl, pyrazolyl N/A 22 Targets HadAB/BC complex in M. tuberculosis
IV-8 (pyrrolidinone derivative) 4-Chlorophenyl, oxopyrrolidin-3-yl 362.18 81 Synthetic intermediate for heterocycles
49 (PCP binding site ligand) Trifluoromethylphenyl, chloro N/A N/A Lower affinity vs. naphthyl analogs
Key Observations :

Substituent Impact on Bioactivity :

  • The 1-naphthyl group in the target compound may enhance π-π stacking interactions with hydrophobic enzyme pockets, similar to its role in compound 49 , where naphthyl derivatives exhibited higher binding affinity at the PCP site compared to trifluoromethylphenyl analogs .
  • Electron-withdrawing groups (e.g., sulfamoyl in 30a ) improve enzyme inhibition potency, while bulky tert-butyl groups enhance metabolic stability .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to IV-8 (81% yield via NaH-mediated cyclization) or 7 (22% yield via pyrazole coupling), though yields depend on steric hindrance from the tert-butyl group .

However, its naphthyl-tert-butyl scaffold aligns with pharmacophores known for targeting aromatic-binding domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(tert-butyl)-3-(1-naphthyl)propanamide
Reactant of Route 2
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N-(tert-butyl)-3-(1-naphthyl)propanamide

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